molecular formula C17H12Cl2F3N3OS B10914882 7-(3,4-dichlorophenyl)-1-(propan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

7-(3,4-dichlorophenyl)-1-(propan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10914882
M. Wt: 434.3 g/mol
InChI Key: XGWQLPRMTHBTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,4-dichlorophenyl)-1-(propan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a dichlorophenyl group, a propan-2-yl group, a sulfanyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dichlorophenyl)-1-(propan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. The synthetic routes can be grouped based on the creation of the pyrido[2,3-d]pyrimidine moiety. Common steps include:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step often involves the cyclization of pyridine and pyrimidine derivatives under specific conditions.

    Introduction of Functional Groups: The dichlorophenyl, propan-2-yl, sulfanyl, and trifluoromethyl groups are introduced through various substitution reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-dichlorophenyl)-1-(propan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the dichlorophenyl group.

    Substitution: The trifluoromethyl and dichlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the specific substitution but may include the use of strong bases or acids.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced dichlorophenyl derivatives, and various substituted analogs.

Scientific Research Applications

7-(3,4-dichlorophenyl)-1-(propan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antibacterial, and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3,4-dichlorophenyl)-1-(propan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of signaling pathways, inhibition of enzyme activity, or alteration of receptor function.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: These include compounds with similar core structures but different functional groups.

    Dichlorophenyl Derivatives: Compounds with dichlorophenyl groups but different core structures.

    Trifluoromethyl Derivatives: Compounds with trifluoromethyl groups but different core structures.

Uniqueness

The uniqueness of 7-(3,4-dichlorophenyl)-1-(propan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one lies in its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its broad range of scientific research applications make it a valuable compound in various fields.

Properties

Molecular Formula

C17H12Cl2F3N3OS

Molecular Weight

434.3 g/mol

IUPAC Name

7-(3,4-dichlorophenyl)-1-propan-2-yl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H12Cl2F3N3OS/c1-7(2)25-14-13(15(26)24-16(25)27)9(17(20,21)22)6-12(23-14)8-3-4-10(18)11(19)5-8/h3-7H,1-2H3,(H,24,26,27)

InChI Key

XGWQLPRMTHBTNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F)C(=O)NC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.